N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a dimethoxyphenyl group and a dioxothiomorpholinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide typically involves multiple steps:
Formation of the 2,4-dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring, usually through the reaction of a phenol derivative with methanol in the presence of an acid catalyst.
Synthesis of the dioxothiomorpholinyl intermediate: This intermediate is prepared by the reaction of a thiomorpholine derivative with an oxidizing agent to introduce the dioxo functionality.
Coupling of intermediates: The final step involves the coupling of the 2,4-dimethoxyphenyl intermediate with the dioxothiomorpholinyl intermediate through an acetamide linkage. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the dioxothiomorpholinyl moiety, potentially converting them to alcohols.
Substitution: The aromatic ring of the dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxopiperidin-4-yl)acetamide: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxoazepan-4-yl)acetamide: Similar structure but with an azepane ring instead of a thiomorpholine ring.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-20-9-3-4-10(11(5-9)21-2)15-12(17)6-16-13(18)7-22-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIGITTZBDODEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)CSCC2=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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